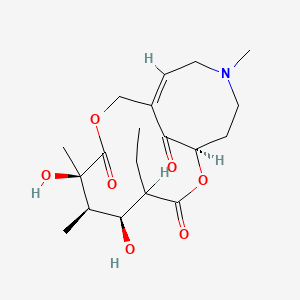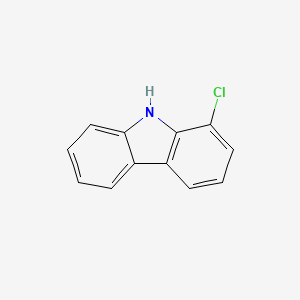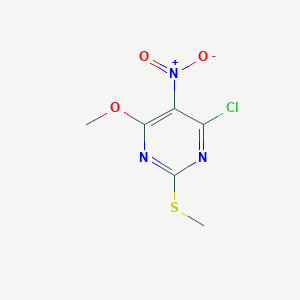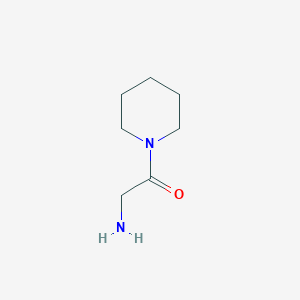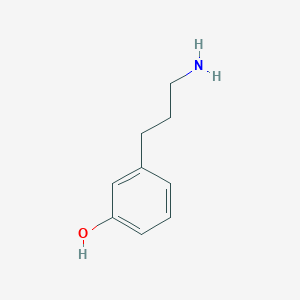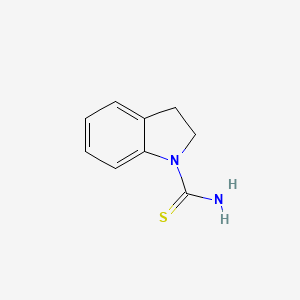![molecular formula C22H29N5O B3037787 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone CAS No. 605621-29-2](/img/structure/B3037787.png)
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone
説明
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . Piperazine derivatives have been studied for their potential therapeutic effects . The compound also contains a pyrimidine ring, which is a key component of many important biomolecules, including nucleic acids.
科学的研究の応用
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment : A compound closely related to "[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone", known as PF-00734200, showed potential as a treatment for type 2 diabetes due to its potent inhibition of dipeptidyl peptidase IV (Ammirati et al., 2009).
Metabolism and Excretion in Various Species : Another study focused on PF-00734200, exploring its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This compound's majority was excreted in urine in dogs and humans and in feces in rats (Sharma et al., 2012).
Antimicrobial and Anticancer Activities : Various pyrazole and pyrimidine derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds showed higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiproliferative Activity Against Cancer Cell Lines : Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effects against human cancer cell lines. Certain compounds in this series exhibited promising anticancer potential (Mallesha et al., 2012).
Antipsychotic Potential : A study on butyrophenone derivatives, including compounds with a pyrimidinyl piperazine structure, evaluated their potential as antipsychotic agents. These compounds showed affinity for various dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).
TRPV4 Antagonists for Pain Treatment : A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in pain models (Tsuno et al., 2017).
作用機序
Target of Action
Similar compounds have been found to targetacetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE plays a crucial role in the cholinergic system by hydrolyzing acetylcholine, a neurotransmitter involved in learning and memory . α1-ARs are G-protein-coupled receptors involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and depression .
Mode of Action
This inhibition could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s interaction with AChE could affect the cholinergic pathway, which plays a significant role in learning and memory . By inhibiting AChE, the compound could potentially enhance cognitive functions by increasing the level of acetylcholine .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic profiles in preliminary studies
Result of Action
The inhibition of AChE could lead to an increase in acetylcholine levels, potentially enhancing cognitive functions . .
特性
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-4-5-18(2)20(16-17)25-12-14-26(15-13-25)21(28)19-6-10-27(11-7-19)22-23-8-3-9-24-22/h3-5,8-9,16,19H,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJHRQFJZHNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



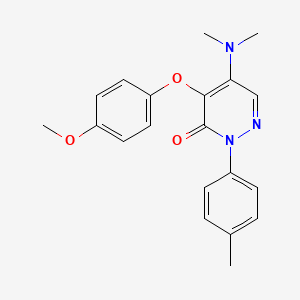
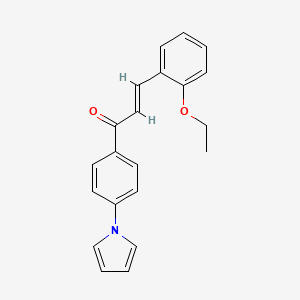
![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)
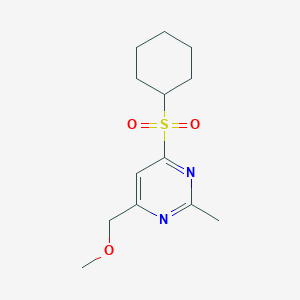
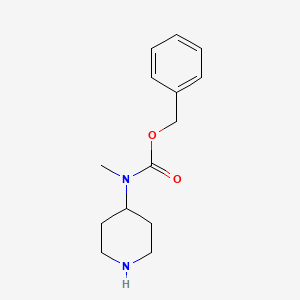
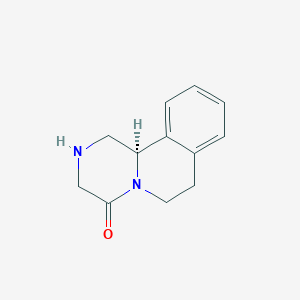
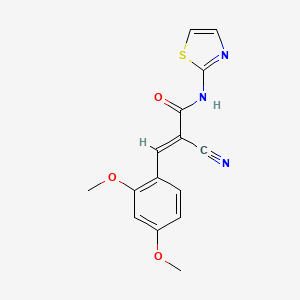
![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)
